molecular formula C7H11NS B093282 2-Isobutylthiazole CAS No. 18640-74-9

2-Isobutylthiazole

Cat. No. B093282
CAS RN: 18640-74-9
M. Wt: 141.24 g/mol
InChI Key: CMPVUVUNJQERIT-UHFFFAOYSA-N
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Description

2-Isobutylthiazole (2-IBT) is a member of the thiazole family and is a heterocyclic compound containing sulfur and nitrogen. It is a colorless to yellowish liquid with a pungent odor. 2-IBT has a wide range of applications in the synthesis of pharmaceuticals and other organic compounds. It is also used as a preservative, food additive, and as a corrosion inhibitor in the oil and gas industry.

Scientific Research Applications

  • Corrosion Inhibition : ITT, along with 1-(1,3-Thiazol-2-yl)ethanone (TEO), has been found effective as a green environmental corrosion inhibitor for X65 steel in sulfuric acid. These compounds form a protective barrier film on the steel surface, inhibiting both cathode and anode corrosion through a mechanism consistent with Langmuir isotherm adsorption (Tan et al., 2019).

  • Flavor Enhancement in Tomatoes : Research on tomato cultivars ‘Campbell 146’ and ‘Campbell 1327’ identified that ITT contributes significantly to tomato flavor. Heritable concentration differences were found for ITT, indicating its role in flavor variation among tomato lines (Stevens, 1970).

  • Antitumor Applications : The development of the antitumor benzothiazole prodrug Phortress, which entered Phase 1 trials in 2004, highlights the potential application of ITT derivatives in cancer treatment. These agents selectively target cancer cells through mechanisms involving the Arylhydrocarbon Receptor (AhR) and cytochrome P450 1A1 (Bradshaw & Westwell, 2004).

  • Synthesis and Pharmacological Evaluation : ITT derivatives have been synthesized and evaluated for their antiproliferative properties in cancer cell lines. They demonstrated inhibition of proliferation and induced apoptosis in breast adenocarcinoma cells, suggesting potential for breast cancer treatment (Ananda et al., 2016).

  • Catalysis in Chemical Reactions : ITT undergoes efficient C5-(hetero)arylation catalyzed by palladium N-heterocyclic carbene (Pd-NHCs) complexes. This process is significant for creating a variety of 2-isobutylthiazole derivatives with potential applications in various fields (Buğday et al., 2021).

  • Tomato Flavor Release from Food Products : ITT, as a tomato flavor enhancer, has been studied for its release from whey protein-stabilized model dressings. This research is relevant for understanding the sensory and chemical interactions of ITT in food products (Christiansen et al., 2011).

Safety and Hazards

2-Isobutylthiazole is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-(2-methylpropyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPVUVUNJQERIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025653
Record name 2-Isobutylthiazole
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Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; odour of tomato leaves
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.993-0.997
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS RN

18640-74-9
Record name 2-Isobutylthiazole
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Record name 2-Isobutyl-1,3-thiazole
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Record name 2-ISOBUTYLTHIAZOLE
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Record name Thiazole, 2-(2-methylpropyl)-
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Record name 2-Isobutylthiazole
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Record name 2-isobutylthiazole
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Record name 2-ISOBUTYLTHIAZOLE
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Record name 2-(2-Methylpropyl)thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-isobutylthiazole in tomato flavor?

A1: this compound is a key aroma compound in tomatoes, contributing to the characteristic "green" and "tomato-like" odor. [, , , , , , , , ] Its concentration significantly influences consumer preference, with higher levels often associated with less preferred cultivars. [, , , , ]

Q2: How does the tomato matrix influence the volatility of this compound?

A2: Studies show that the tomato matrix, specifically the presence of CaCl2 used to inhibit enzymatic activity, can significantly reduce the volatility of this compound. [] This highlights the importance of considering matrix effects when analyzing aroma compounds.

Q3: Does the ripening stage of tomatoes affect this compound concentration?

A3: Yes, the concentration of this compound varies significantly throughout the ripening process. [, ] In some cultivars, it peaks at the turning or pink stage, while in others, it continues to increase until the red stage. []

Q4: Can processing methods impact the levels of this compound in tomato products?

A4: Yes, processing methods significantly influence this compound levels. For example, pulsed electric field (PEF) processing preserves higher levels compared to traditional thermal processing. []

Q5: Are there differences in this compound levels between traditional and hybrid tomato cultivars?

A5: Research suggests that traditional tomato cultivars often exhibit higher levels of this compound compared to their hybrid counterparts. [, ] This difference contributes to the perception of traditional cultivars having a stronger, more desirable tomato aroma. []

Q6: What is known about the biosynthesis of this compound in tomatoes?

A6: this compound is a nitrogenous volatile compound, and its production in tomatoes was recently linked to a cysteine-dependent pathway. [] An enzyme, tetrahydrothiazolidine-4-carboxylic acid N-hydroxylase, catalyzes the formation of this compound and other nitrogenous volatiles from cysteine-derived substrates and volatile aldehydes. []

Q7: Is the concentration of this compound in tomatoes genetically controlled?

A7: Yes, studies have shown that the concentration of this compound is heritable and influenced by a single gene with additive effects. [] This genetic basis opens avenues for breeding programs focused on enhancing tomato flavor.

Q8: How do ethylene and auxin, plant hormones involved in fruit ripening, affect this compound production?

A8: Both ethylene and auxin influence the biosynthesis of volatile compounds, including this compound, during tomato ripening. [] While ethylene seems to play a more dominant role in the early stages, auxin's influence becomes more pronounced as ripening progresses. []

Q9: Can environmental factors like light impact the levels of this compound in tomatoes?

A9: Yes, environmental factors like light spectrum and daily light integral can impact the accumulation of this compound in tomato fruits. [] For example, supplementing white light with green light at high intensities has been shown to reduce the percentage of this compound in tomato fruits. []

Q10: What analytical techniques are commonly employed to identify and quantify this compound in tomatoes?

A10: Several techniques are used, including:

  • Gas Chromatography-Olfactometry (GC-O): This method helps identify and assess the aroma contribution of individual volatiles, including this compound, by combining gas chromatography separation with human sensory evaluation. [, , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate and identify volatile compounds based on their mass-to-charge ratio, allowing for the quantification of this compound. [, , , ]
  • Solid Phase Microextraction (SPME): This technique is used for the extraction of volatile compounds, including this compound, from the headspace of tomatoes prior to analysis by GC-MS. [, , ]
  • Dynamic Headspace (DHS) Analysis: DHS involves purging the headspace above a sample with an inert gas and trapping the volatiles on an adsorbent for subsequent analysis, allowing for a comprehensive profile of volatile compounds including this compound. [, , , ]

Q11: What challenges are associated with accurately measuring this compound in tomato samples?

A11: Accurately quantifying this compound can be challenging due to its volatility and potential interactions with the tomato matrix. [] It is crucial to consider these factors during sample preparation and analysis to ensure accurate results.

Q12: What other applications, beyond flavor, are being explored for this compound?

A12: Research on this compound extends beyond its role in tomato flavor. Studies are investigating its potential as a green corrosion inhibitor for steel in acidic environments, highlighting its diverse applications in materials science. []

Q13: Has this compound been implicated in interactions with biological systems?

A13: Yes, studies show that this compound can interact with odorant-binding proteins, like the Cynops pyrrhogaster lipocalin (Cp-Lip1), influencing surface acoustic wave (SAW) propagation velocities. [] This finding has implications for the development of bio-sensors for odorant detection.

Q14: Is there evidence of this compound being involved in insect olfaction?

A14: Interestingly, research suggests that this compound acts as an odorant ligand for the CquiOR91.2 odorant receptor in the mosquito species Culex quinquefasciatus. [] This highlights the potential ecological roles of this compound and its interaction with insect olfactory systems.

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